
N1,N11-Diethylnorspermine tetrahydrochloride
Eigenschaften
IUPAC Name |
N-ethyl-N'-[3-[3-(ethylamino)propylamino]propyl]propane-1,3-diamine;tetrahydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H32N4.4ClH/c1-3-14-8-5-10-16-12-7-13-17-11-6-9-15-4-2;;;;/h14-17H,3-13H2,1-2H3;4*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAWBSOKBIROCQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCCNCCCNCCCNCC.Cl.Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H36Cl4N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156886-85-0 | |
Record name | Diethylnorspermine tetrahydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156886850 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DIETHYLNORSPERMINE TETRAHYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UC7Y7UNA09 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Beschreibung
Historical Development of N1,N11-Diethylnorspermine as a Polyamine Analog
The historical foundations of N1,N11-Diethylnorspermine development trace back to the earliest observations of polyamines in biological systems. In 1678, Antonie van Leeuwenhoek identified crystalline substances in human semen, and these crystals, later named "spermine," remained structurally uncharacterized until Rosenheim elucidated their structure 250 years later. This foundational discovery established the framework for understanding naturally occurring polyamines, which subsequently led to the recognition that these compounds play critical roles in cellular growth, differentiation, and membrane function.
The development of synthetic polyamine analogues emerged from the understanding that natural polyamines utilize several feedback mechanisms which autoregulate their synthesis. Researchers recognized that these natural compounds could be taken into cells by the energy-dependent polyamine transport system, leading to the strategic design of synthetic analogues that could exploit this cellular machinery. The focus shifted toward creating symmetrically substituted bis(alkyl)polyamines that could enter cells using the same transport mechanisms as natural polyamines while disrupting normal polyamine function.
N1,N11-Diethylnorspermine was developed as part of a systematic approach to create polyamine analogues that would specifically slow the synthesis of natural polyamines through down-regulation of biosynthetic enzymes ornithine decarboxylase and S-adenosylmethionine decarboxylase, while being unable to substitute for natural polyamines in their growth and survival functions. The compound's chemical structure, characterized by terminal ethyl substitutions on a norspermine backbone, was designed to optimize cellular uptake while maximizing disruption of polyamine homeostasis.
The synthesis of N1,N11-Diethylnorspermine follows established protocols for bis(ethyl)polyamine production, which depend on the availability of the appropriate parent polyamine backbone. The synthetic pathway involves the protection and deprotection of amine groups, followed by selective alkylation to introduce the terminal ethyl groups. The resulting compound has a molecular formula of C13H32N4 with a molecular weight of 244.42 g/mol in its free base form, while the tetrahydrochloride salt has a molecular weight of 390.27 g/mol.
Foundational Research Significance in Cancer Biology
N1,N11-Diethylnorspermine has established fundamental significance in cancer biology research through its unique mechanism of action and profound effects on cellular metabolism. The compound functions as a potent inducer of spermidine/spermine N1-acetyltransferase, the key enzyme responsible for polyamine catabolism. This induction leads to dramatic increases in enzyme activity, with some studies reporting increases of 1000-fold or more in various cell types.
The research significance of N1,N11-Diethylnorspermine extends beyond simple enzyme induction to encompass complex cellular processes involving oxidative stress generation. When spermidine/spermine N1-acetyltransferase converts spermine and spermidine to their acetylated forms, these products serve as substrates for spermine oxidase or polyamine oxidase in reactions that produce hydrogen peroxide. This oxidative stress component represents a critical mechanism through which the compound exerts its anticancer effects, as demonstrated in multiple glioblastoma cell line studies.
The compound's effects on fundamental cellular signaling pathways have provided crucial insights into cancer cell vulnerability. Research has demonstrated that N1,N11-Diethylnorspermine treatment leads to significant alterations in the phosphoinositide 3-kinase/AKT/mammalian target of rapamycin pathways in glioblastoma cells. Specifically, the compound reduces protein levels of AKT, phosphorylated AKT, mammalian target of rapamycin, phosphorylated mammalian target of rapamycin, and downstream effectors, indicating broad effects on protein synthesis regulation.
Table 1: Key Research Findings on N1,N11-Diethylnorspermine Mechanism of Action
The compound has also revealed fundamental relationships between polyamine metabolism and cellular differentiation. Studies using HepaRG liver cell cultures demonstrated that N1,N11-Diethylnorspermine treatment induces epithelial-mesenchymal transition-like dedifferentiation, characterized by downregulation of mature hepatocyte markers and upregulation of classical epithelial-mesenchymal transition markers. This finding has significant implications for understanding how polyamine metabolism influences cellular identity and differentiation states.
Research on cell adhesion mechanisms has shown that N1,N11-Diethylnorspermine treatment leads to marked cell detachment in certain cancer cell lines, an effect that correlates with spermidine/spermine N1-acetyltransferase induction levels. This detachment process involves alterations in adhesion-related proteins, including integrins that control cell migration and proliferation through interactions with the extracellular matrix. The compound's ability to disrupt cell-matrix interactions represents an important mechanism contributing to its anticancer effects.
Evolution in Polyamine Metabolism Research
The development and study of N1,N11-Diethylnorspermine has significantly advanced the evolution of polyamine metabolism research, contributing to a deeper understanding of how these essential cellular molecules can be therapeutically targeted. Early polyamine research focused primarily on the biosynthetic pathway, with considerable attention given to ornithine decarboxylase as the rate-limiting enzyme in putrescine production. However, the introduction of N1,N11-Diethylnorspermine shifted research focus toward the catabolic pathway and the critical role of spermidine/spermine N1-acetyltransferase.
The compound's unique ability to dramatically induce spermidine/spermine N1-acetyltransferase activity revealed previously unappreciated aspects of polyamine catabolism. Research demonstrated that this enzyme induction creates a metabolic environment where acetylated polyamines become substrates for oxidative enzymes, generating reactive oxygen species as byproducts. This discovery highlighted the interconnection between polyamine metabolism and cellular oxidative stress, opening new avenues for understanding cancer cell vulnerabilities.
Comparative studies with other polyamine analogues have revealed structure-activity relationships that continue to inform the development of next-generation compounds. The bis(ethyl)polyamine series, including N1,N11-Diethylnorspermine, demonstrated that terminal nitrogen bis(alkyl) substituents larger than ethyl led to dramatically reduced antitumor activity. These findings established design principles for polyamine analogues, emphasizing the importance of specific structural features for optimal biological activity.
Table 2: Evolution of Polyamine Analog Development
Generation | Representative Compound | Key Innovation | Research Outcome |
---|---|---|---|
First | N1,N11-Diethylnorspermine | Symmetrical bis(ethyl) substitution | Potent spermidine/spermine N1-acetyltransferase induction |
First | N1,N11-bis(ethyl)norspermine | 3-3-3 carbon backbone | Enhanced antitumor activity correlation with spermidine/spermine N1-acetyltransferase induction |
Second | N1,N12-bisethyl-cis-dehydrospermine | Conformational restriction with central double bond | Reduced off-target effects while maintaining efficacy |
Advanced | Palladium complexes | Metal coordination | Enhanced cytotoxicity and DNA damage induction |
The research evolution has also encompassed mechanistic studies that revealed the compound's effects extend far beyond simple polyamine depletion. Studies demonstrating mammalian target of rapamycin relocalization and protein synthesis inhibition showed that N1,N11-Diethylnorspermine affects fundamental cellular processes governing growth and survival. These mechanistic insights have contributed to a more comprehensive understanding of how polyamine analogs can be used to target multiple cellular pathways simultaneously.
Recent research has expanded into combination approaches and next-generation analogues designed to overcome limitations observed with first-generation compounds like N1,N11-Diethylnorspermine. The development of conformationally restricted analogues with central double bonds represents an evolution toward compounds with improved specificity and reduced off-target effects. Additionally, research into metal-coordinated polyamine complexes, such as palladium-conjugated analogues, has demonstrated enhanced cytotoxicity and novel mechanisms of action involving direct DNA damage.
The compound's role in advancing understanding of polyamine transport mechanisms has been equally significant. Research demonstrated that N1,N11-Diethylnorspermine enters cells through the same energy-dependent transport system used by natural polyamines, but with different kinetic properties that influence cellular accumulation and retention. These transport studies have informed the design of newer analogues with optimized cellular uptake characteristics.
The evolution of analytical methods for studying polyamine metabolism has been accelerated by research with N1,N11-Diethylnorspermine. The development of sensitive liquid chromatography-tandem mass spectrometry assays with nanomolar detection limits has enabled precise measurement of the compound and its metabolites in biological systems. These analytical advances have facilitated detailed pharmacokinetic and metabolic studies that continue to inform mechanism-based drug design efforts.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1,N11-Diethylnorspermine tetrahydrochloride involves the alkylation of norspermine with ethyl groups. The reaction typically requires the use of ethylating agents under controlled conditions to ensure the selective formation of the desired product. The reaction is carried out in an aqueous medium, and the product is purified through crystallization to obtain the tetrahydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the consistency and quality of the final product. The compound is produced in a controlled environment to maintain its stability and efficacy .
Analyse Chemischer Reaktionen
Arten von Reaktionen
N1,N11-Diethylnorspermin-Tetrahydrochlorid durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Nebenprodukte zu bilden.
Reduktion: Sie kann unter bestimmten Bedingungen reduziert werden, um verschiedene Derivate zu erhalten.
Substitution: Die Ethylgruppen können durch andere funktionelle Gruppen substituiert werden, um ihre Eigenschaften zu verändern
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Reaktionen werden typischerweise unter kontrollierten Temperatur- und pH-Bedingungen durchgeführt, um das gewünschte Ergebnis zu gewährleisten .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte, reduzierte und substituierte Derivate von N1,N11-Diethylnorspermin-Tetrahydrochlorid. Diese Derivate haben unterschiedliche biologische Aktivitäten und können für verschiedene Forschungszwecke verwendet werden .
Wissenschaftliche Forschungsanwendungen
Chemistry
- Reagent in Polyamine Studies : DENSPM is used as a reagent in various chemical reactions to investigate polyamine metabolism. Its ability to induce SSAT allows researchers to study the downstream effects of polyamine depletion on cellular processes.
Biology
- Cell Growth and Differentiation : Research has shown that DENSPM affects cell signaling pathways and gene expression related to cell growth. It serves as a model compound for understanding the role of polyamines in cellular functions.
Medicine
- Anticancer Properties : DENSPM has been extensively studied for its anticancer potential. It induces apoptosis in cancer cells by depleting polyamines, which are often overexpressed in tumors. Clinical trials have explored its efficacy in various cancers, including breast cancer and non-small-cell lung cancer.
A. Breast Cancer Trials
In clinical trials involving breast cancer patients, DENSPM was shown to superinduce SSAT, leading to cytotoxic responses in tumor tissues. Although responses were minimal, the trials indicated that dosing schedules could be optimized for better outcomes .
B. Glioblastoma Research
Studies using human glioblastoma cell lines demonstrated that DENSPM treatment resulted in increased SSAT mRNA expression and subsequent degradation of anti-apoptotic proteins such as Akt and mTOR. This suggests a potential pathway for enhancing the sensitivity of glioblastoma cells to chemotherapy .
C. Combination Therapy Studies
Research indicates that combining DENSPM with traditional chemotherapeutic agents enhances their efficacy. For instance, studies showed that co-treatment with 5-fluorouracil (5-FU) significantly increased SSAT expression and induced apoptosis more effectively than either agent alone .
Table 1: Summary of Clinical Trials Involving DENSPM
Cancer Type | Trial Phase | Outcome | Notes |
---|---|---|---|
Breast Cancer | Phase II | Minimal responses | Suggested need for optimized dosing |
Non-Small Cell Lung Cancer | Phase I | Stable disease observed | Safe administration noted |
Hepatocellular Carcinoma | Phase I | No complete responses | Stable disease achieved |
Wirkmechanismus
N1,N11-Diethylnorspermine tetrahydrochloride exerts its effects by inducing the expression of spermidine/spermine-N1-acetyl transferase (SSAT), an enzyme involved in polyamine catabolism. This leads to the rapid depletion of intracellular polyamine levels, resulting in the inhibition of cell growth and induction of apoptosis. The compound also enhances the production of hazardous hydrogen peroxide and N-acetyl-3-aminopropanal, further contributing to its cytotoxic effects .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Polyamine Analogues
Structural and Functional Differences
DENSPM belongs to a class of bis-ethyl polyamine analogues. Key structural variations among analogues include:
- Ethyl group placement : DENSPM has ethyl groups at N1 and N11, whereas N1,N12-diethyl spermine (BESPM) substitutes N1 and N12.
- Backbone length: DENSPM is a norspermine derivative (shorter carbon chain), while BESPM retains the spermine backbone .
Compound | Structure | Ethyl Positions | Backbone Length | SSAT Induction (Fold) |
---|---|---|---|---|
DENSPM | Norspermine-based | N1, N11 | Shorter | 200–1,000 |
BESPM (N1,N12-diethyl spermine) | Spermine-based | N1, N12 | Longer | 50–10,000* |
N1,N14-Bis-ethyl homospermine | Homospermine-based | N1, N14 | Extended | ~100 |
*SSAT induction varies by cell type (e.g., 10,000-fold in MALME-3 melanoma cells) .
Mechanisms of Action and Efficacy
DENSPM vs. BESPM
- SSAT Induction: DENSPM is 5-fold more potent than BESPM in upregulating SSAT, leading to faster polyamine depletion. In MALME-3 melanoma cells, DENSPM increased SSAT activity to >10,000 pmol/min/mg vs. 120 pmol/min/mg for BESPM in LOX cells .
- Apoptosis : DENSPM induces apoptosis via SSAT-driven oxidative stress (H₂O₂ from polyamine oxidase activity) and mitochondrial dysfunction, whereas BESPM primarily causes growth arrest .
- Toxicity : Both compounds show low systemic toxicity in preclinical models, but DENSPM’s clinical dose-limiting toxicity (gastrointestinal) is distinct from BESPM’s hematological effects .
DENSPM vs. N1,N14-Bis-ethyl Homospermine
Comparison with Non-Analogue Polyamine Inhibitors
Compound | Target | Mechanism | Clinical Use |
---|---|---|---|
DENSPM | SSAT induction | Polyamine catabolism, apoptosis | Experimental (Phase I) |
DFMO (α-Difluoromethylornithine) | Ornithine decarboxylase (ODC) | Blocks polyamine biosynthesis | Approved for African sleeping sickness, Hirsutism |
Nor-NOHA | Arginase 1 | Inhibits polyamine precursor synthesis | Preclinical |
- Efficacy : DENSPM depletes polyamines more rapidly than DFMO, which only inhibits biosynthesis. In breast cancer models, DENSPM reduced polyamine pools by >90% within 24 hours, whereas DFMO required prolonged exposure .
- Combination Potential: DENSPM synergizes with DFMO by dual-targeting biosynthesis and catabolism .
Research Findings and Clinical Implications
Key Preclinical Data
- Melanoma: DENSPM-treated SK-MEL-28 cells showed SSAT induction within 16 hours, followed by mitochondrial depolarization (24 hours) and apoptosis (36 hours) .
- Breast Cancer : DENSPM reduced HCC1937 (BRCA1-mutant) cell viability by 70% at 10 μM, highlighting its utility in genetically defined tumors .
Clinical Data
- The maximal tolerated dose was 185 mg/m²/day .
Biologische Aktivität
N1,N11-Diethylnorspermine tetrahydrochloride (DENSPM) is a polyamine analog that has garnered significant attention for its potential as an anticancer agent. This compound exhibits a variety of biological activities, particularly in the modulation of polyamine metabolism, induction of apoptosis, and inhibition of tumor growth in various cancer models. This article provides a comprehensive overview of the biological activity of DENSPM, supported by relevant data tables and research findings.
- Chemical Name : this compound
- CAS Number : 121749-39-1
- Molecular Formula : C13H32N4
- Molecular Weight : 244.42 g/mol
- Density : 0.877 g/cm³
- Boiling Point : 357.1°C at 760 mmHg
- Flash Point : 171.9°C
DENSPM functions primarily through the following mechanisms:
- Induction of Polyamine Catabolism : It acts as a potent inducer of spermidine/spermine N1-acetyltransferase (SSAT), leading to increased polyamine catabolism and depletion of intracellular polyamines, which are crucial for cell growth and proliferation .
- Apoptosis Induction : DENSPM has been shown to induce apoptosis in various cancer cell lines by promoting the release of cytochrome c from mitochondria and activating caspase-3 .
- Inhibition of Tumor Growth : In vivo studies indicate that DENSPM significantly inhibits tumor growth in models such as DU-145 prostate cancer xenografts when administered at doses of 40 mg/kg three times per day .
In Vitro Studies
A study evaluated the effects of DENSPM on human melanoma cell lines, revealing that low concentrations (<10 µM) could stimulate proliferation in resistant cells, while higher concentrations inhibited growth with IC50 values ranging from 2 to 180 µM . This suggests a dual role where DENSPM mimics endogenous polyamines at low doses but exerts cytotoxic effects at higher concentrations.
In Vivo Studies
In murine models, DENSPM demonstrated a clear capacity to prevent tumor growth. For instance, mice bearing xenografts showed significant tumor size reduction following treatment with DENSPM .
Case Studies and Clinical Trials
Clinical investigations into DENSPM have highlighted its potential in treating various cancers:
- Prostate Cancer : In patients with advanced prostate cancer, DENSPM exhibited sustained inhibitory effects on tumor growth but required further studies to establish clinical efficacy .
- Hepatocellular Carcinoma (HCC) : While some patients tolerated DENSPM well, results indicated insufficient evidence for clinical benefit as monotherapy .
Comparative Data Table
Study Type | Cancer Type | Concentration | Result |
---|---|---|---|
In Vitro | Human Melanoma | <10 µM | Induced proliferation in resistant cells |
In Vitro | Human Melanoma | >10 µM | Growth inhibition (IC50: 2-180 µM) |
In Vivo | Prostate Cancer Xenografts | 40 mg/kg | Significant tumor growth inhibition |
Clinical Trial | Advanced HCC | Not specified | Insufficient clinical benefit observed |
Q & A
What is the molecular mechanism by which N1,N11-Diethylnorspermine tetrahydrochloride (DENSPM) modulates polyamine metabolism in cellular systems?
Answer:
DENSPM acts as a potent inducer of spermidine/spermine N1-acetyltransferase (SSAT), a rate-limiting enzyme in polyamine catabolism. It stabilizes SSAT mRNA and enhances enzyme activity by up to 1,000-fold, leading to accelerated acetylation of polyamines (e.g., spermidine, spermine) and their subsequent oxidation or excretion. This disrupts intracellular polyamine homeostasis, which is critical for studying apoptosis, proliferation, and stress responses in cancer or metabolic disease models .
Methodological Tip: Validate SSAT induction using RT-qPCR for mRNA quantification and fluorometric assays (e.g., acetyl-CoA consumption) for enzymatic activity. Include controls like untreated cells and polyamine-depleted media to isolate DENSPM-specific effects.
What experimental protocols are recommended for preparing DENSPM stock solutions, and how should stability be maintained?
Answer:
- Stock Preparation: Dissolve DENSPM tetrahydrochloride in molecular-grade water at concentrations of 1–10 mM (e.g., 1 mg in 2.56 mL H₂O for 1 mM). Vortex thoroughly and filter-sterilize (0.22 µm).
- Storage: Aliquot and store at -20°C to prevent freeze-thaw degradation. Avoid prolonged exposure to light or room temperature .
Key Data:
Concentration | Volume (1 mg) | Volume (5 mg) |
---|---|---|
1 mM | 2.56 mL | 12.81 mL |
10 mM | 0.26 mL | 1.28 mL |
How can researchers resolve discrepancies in reported SSAT activity levels when using DENSPM across different cell lines?
Answer:
Variability in SSAT induction (e.g., 200- vs. 1,000-fold) may arise from:
- Cell-Type Specificity: Epigenetic regulation or baseline polyamine levels (e.g., DU-145 prostate cancer vs. glioblastoma cells).
- Assay Conditions: Differences in incubation time (24–72 hrs), DENSPM concentration (1–10 µM), or acetyl-CoA availability.
Methodological Approach: - Perform dose-response curves (0.1–50 µM DENSPM) and time-course experiments.
- Normalize SSAT activity to total protein content and include positive controls (e.g., TNF-α for inflammatory models) .
What in vivo models demonstrate DENSPM's antitumor efficacy, and what dosing regimens are effective?
Answer:
In murine xenograft models (e.g., DU-145 prostate cancer), DENSPM (40 mg/kg, administered thrice daily for 6-day cycles) significantly reduces tumor growth. This correlates with caspase-3 activation, cytochrome c release, and H₂O₂ production via SSAT-driven polyamine oxidation.
Advanced Considerations:
- Monitor systemic polyamine depletion (e.g., plasma spermidine via HPLC).
- Combine with polyamine synthesis inhibitors (e.g., DFMO) to enhance efficacy .
How does DENSPM influence ion channel activity, and what implications does this have for cancer cell migration studies?
Answer:
DENSPM indirectly modulates inward-rectifier potassium channels (e.g., Kir2.1) by altering intracellular polyamine levels, which regulate membrane potential and integrin-mediated migration (e.g., α9β1 in endothelial cells).
Experimental Design:
- Use patch-clamp electrophysiology to measure channel currents in DENSPM-treated vs. control cells.
- Pair with fibronectin-coated Boyden chambers to assess migration .
What analytical techniques are recommended for quantifying DENSPM-induced polyamine catabolites?
Answer:
- HPLC-MS/MS: Resolve acetylated polyamines (e.g., N1-acetylspermidine) with reverse-phase columns and tandem mass spectrometry.
- Fluorometric Detection: Use dansyl chloride derivatization for UV/fluorescence detection in cell lysates.
Reference: Adapt protocols from N1-acetylspermidine assays, ensuring calibration with deuterium-labeled internal standards .
What are the critical considerations for combining DENSPM with other polyamine-targeting agents in experimental designs?
Answer:
- Synergy with DFMO: Difluoromethylornithine (DFMO) inhibits ornithine decarboxylase, blocking polyamine synthesis. Co-treatment amplifies SSAT-driven catabolism.
- Toxicity Mitigation: Monitor for H₂O₂-induced oxidative stress (e.g., via catalase overexpression or NAC supplementation) .
How does DENSPM's induction of SSAT intersect with metabolic pathways beyond polyamine metabolism?
Answer:
SSAT activation depletes acetyl-CoA pools, potentially altering:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
TAK-653 |
|
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.